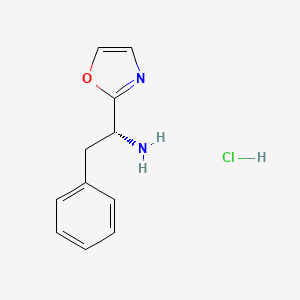

(R)-1-(Oxazol-2-yl)-2-phenylethanamine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related oxazolidinone derivatives is described in the provided papers. For instance, paper discusses the synthesis of 3-(1H-Pyrrol-1-yl)-2-oxazolidinones as analogues of toloxatone, an antidepressant agent. Although the synthesis of “(R)-1-(Oxazol-2-yl)-2-phenylethanamine hydrochloride” is not explicitly detailed, the methodologies used for synthesizing oxazolidinone derivatives could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of oxazolidinone derivatives is characterized by the presence of a 2-oxazolidinone ring, which is known to confer conformational rigidity and influence the biological activity of these compounds. In paper , the conformational analysis of homo-oligomers of (4R)-(2-oxo-1,3-oxazolidin-4-yl)-acetic acid (D-Oxac) is described, suggesting that the oxazolidinone ring can promote the formation of regular helical structures in competitive solvents like water. This information could be relevant when considering the molecular structure of “this compound”.

Chemical Reactions Analysis

The chemical reactivity of oxazolidinone derivatives is influenced by the functional groups attached to the core structure. In paper , the inhibitory activity of the synthesized compounds against monoamine oxidase (MAO) is evaluated, indicating that these compounds can participate in specific biochemical interactions. Although the chemical reactions of “this compound” are not discussed, it can be inferred that the presence of the oxazolidinone ring and the phenylethanamine moiety may allow it to engage in similar biochemical processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazolidinone derivatives are crucial for their biological activity and pharmacokinetic profile. While the provided papers do not directly address the properties of “this compound”, they do provide insights into the properties of structurally related compounds. For example, the solubility of these compounds in water and their tendency to form helical structures could be indicative of their behavior in biological systems . These properties are important for understanding the compound's potential as a pharmaceutical agent.

Wissenschaftliche Forschungsanwendungen

Neuropharmacological Applications

- Antidepressant and Anti-Anxiety Agents : Isoxazoline derivatives, including those related to (R)-1-(Oxazol-2-yl)-2-phenylethanamine hydrochloride, have been synthesized and evaluated for their antidepressant and anti-anxiety activities. Some compounds in this series have shown moderate to significant activities, with one compound emerging as a potent antidepressant through monoamine oxidase inhibition without significant neurotoxicity (Kumar, 2013).

Therapeutic Drug Development

- Development of Neurokinin-1 Receptor Antagonists : Derivatives including this compound have been utilized in the development of orally active, water-soluble neurokinin-1 receptor antagonists. These compounds are effective in preclinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).

Antibacterial Activity

- Antibacterial Properties : Novel heterocyclic compounds containing this compound have been studied for their antibacterial activity. These compounds have shown good activity against several bacteria, including Pseudomonas aeruginosa and Escherichia coli (Mehta, 2016).

Pharmacological Characterization

- β3-Adrenoceptor Agonist Evaluation : Compounds similar to this compound have been evaluated for their role as β3-adrenoceptor agonists. These studies are crucial in developing therapeutic drugs for overactive bladder symptoms (Takasu et al., 2007).

Antimycobacterial Activity

- Antimycobacterial Potential : Novel thiourea compounds related to this compound have been synthesized and evaluated for their antimycobacterial activities. These compounds have shown high activity toward multidrug-resistant Mycobacterium tuberculosis (Sriram et al., 2007).

Eigenschaften

IUPAC Name |

(1R)-1-(1,3-oxazol-2-yl)-2-phenylethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O.ClH/c12-10(11-13-6-7-14-11)8-9-4-2-1-3-5-9;/h1-7,10H,8,12H2;1H/t10-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUUSYAGZJGAVJD-HNCPQSOCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C2=NC=CO2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C2=NC=CO2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxyphenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B3017535.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline](/img/structure/B3017536.png)

![(E)-3-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B3017537.png)

![4-bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B3017538.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B3017539.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B3017545.png)

![6-Acetyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3017549.png)

![1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-ethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B3017553.png)

![2-Chloro-N-[1-(2-morpholin-4-yl-2-oxoethyl)indol-5-yl]acetamide](/img/structure/B3017555.png)